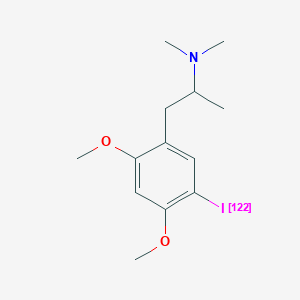
2,4-Dimethoxy-N,N-dimethyl-5-iodo(122I)-phenylisopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 is a chemical compound with the molecular formula C13H20INO2 and a molecular weight of 344.211 g/mol This compound is known for its unique structure, which includes an iodine atom attached to a phenyl ring substituted with two methoxy groups and an isopropylamine moiety
Vorbereitungsmethoden
The synthesis of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 typically involves the iodination of a precursor compound followed by the introduction of the isopropylamine group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the iodine atom.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiolabeled compound for imaging studies.
Wirkmechanismus
The mechanism of action of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 can be compared with other similar compounds, such as:
2,4-dimethoxy-N,N-dimethylphenylisopropylamine: Lacks the iodine atom, resulting in different chemical properties and reactivity.
2,4-dimethoxy-N,N-dimethyl-5-bromophenylisopropylamine:
2,4-dimethoxy-N,N-dimethyl-5-chlorophenylisopropylamine: Similar structure but with a chlorine atom, affecting its reactivity and interactions.
These comparisons highlight the uniqueness of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122, particularly due to the presence of the iodine atom, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
102145-23-3 |
|---|---|
Molekularformel |
C13H20INO2 |
Molekulargewicht |
344.21 g/mol |
IUPAC-Name |
1-(5-(122I)iodanyl-2,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H20INO2/c1-9(15(2)3)6-10-7-11(14)13(17-5)8-12(10)16-4/h7-9H,6H2,1-5H3/i14-5 |
InChI-Schlüssel |
KPKWCRULTSDQEM-ZUJJTKKXSA-N |
SMILES |
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
Isomerische SMILES |
CC(CC1=CC(=C(C=C1OC)OC)[122I])N(C)C |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
Synonyme |
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine, 5-I(122)-labeled 5-I(122)-2,4-DNNA 5-I-2,4-DNNA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















